molecular formula C12H16O2 B1417837 3-(3-Methylbutoxy)benzaldehyde CAS No. 77422-25-4

3-(3-Methylbutoxy)benzaldehyde

Cat. No. B1417837
CAS RN: 77422-25-4
M. Wt: 192.25 g/mol
InChI Key: BTNXPSPSJDQCEA-UHFFFAOYSA-N
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Description

3-(3-Methylbutoxy)benzaldehyde is a unique chemical compound with the empirical formula C12H16O2 and a molecular weight of 192.25 . It is provided to researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-(3-Methylbutoxy)benzaldehyde is represented by the SMILES string CC(C)CCOc1cccc(C=O)c1 and the InChI string 1S/C12H16O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8-10H,6-7H2,1-2H3 .

Scientific Research Applications

Green Chemistry and Organic Synthesis

  • Green Synthesis : The use of ionic liquids as solvents and catalysts in organic synthesis, exemplified by the preparation of compounds like 3-(methoxycarbonyl)coumarin, demonstrates innovative approaches in green chemistry (Verdía, Santamarta, & Tojo, 2017).

  • Asymmetric Synthesis : Enzymatic carboligation of aldehydes, including those structurally related to 3-(3-Methylbutoxy)benzaldehyde, for producing enantiomerically enriched 2-hydroxy ketones is another significant application (María et al., 2007).

Biotechnology and Bioengineering

  • Bioproduction of Benzaldehyde : Utilizing microorganisms like Pichia pastoris in bioreactors for producing benzaldehyde highlights the biotechnological potential of aldehydes in the flavor industry (Craig & Daugulis, 2013).

  • Enzyme Catalysis : Research into enzymes like benzaldehyde lyase for catalyzing reactions involving benzaldehyde derivatives, including asymmetric C-C bond formation, is crucial in biochemistry and pharmaceuticals (Kühl et al., 2007).

Materials Science and Catalysis

  • Metal-Organic Frameworks : The catalytic properties of metal-organic frameworks in reactions involving benzaldehydes for applications in chemical synthesis (Schlichte, Kratzke, & Kaskel, 2004).

  • Photocatalysis : Modification of materials like graphitic carbon nitride for photocatalytic conversion of benzyl alcohol to benzaldehyde, offering environmentally friendly solutions in organic chemistry (Lima et al., 2017).

Safety And Hazards

Sigma-Aldrich provides 3-(3-Methylbutoxy)benzaldehyde “as-is” and makes no representation or warranty with respect to this product . It’s important to handle this chemical with appropriate safety measures.

properties

IUPAC Name

3-(3-methylbutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8-10H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNXPSPSJDQCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651119
Record name 3-(3-Methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylbutoxy)benzaldehyde

CAS RN

77422-25-4
Record name 3-(3-Methylbutoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The compound was synthesized as in Example 24.1, using 3-hydroxybenzaldehyde (200 mg, 1.64 mmol) in place of 4-hydroxybenzaldehyde and 1-iodo-3-methylbutane (649 mg, 1.97 mmol) in place of 1-chloro-3,3-dimethylbutane (no sodium iodide was used) to give 3-(isopentyloxy)benzaldehyde (292 mg, quant. crude) as a dark yellow oil that was used without further purification or characterization.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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